molecular formula C7H7BrIN B12337196 3-Bromo-2-iodo-5-methylaniline CAS No. 1263376-28-8

3-Bromo-2-iodo-5-methylaniline

Cat. No.: B12337196
CAS No.: 1263376-28-8
M. Wt: 311.95 g/mol
InChI Key: VOZOVIFHGBMWLX-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-5-methylaniline is an aromatic compound with the molecular formula C7H7BrIN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-methylaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:

    Nitration: Aniline is first nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Halogenation: Bromination and iodination are carried out to introduce the bromine and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production often employs similar steps but on a larger scale, using optimized conditions to ensure high yield and purity. Catalysts and specific solvents may be used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-iodo-5-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

3-Bromo-2-iodo-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-5-methylaniline involves its interaction with various molecular targets. The presence of halogens and the amine group allows it to participate in multiple pathways, including:

    Electrophilic Aromatic Substitution: The compound can act as an electrophile in reactions with nucleophiles.

    Coordination with Metals: It can form complexes with metal ions, which can be useful in catalysis and other applications.

Comparison with Similar Compounds

  • 3-Bromo-2-methylaniline
  • 2-Iodo-5-methylaniline
  • 3-Iodo-2-methylaniline

Comparison: 3-Bromo-2-iodo-5-methylaniline is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these substituents makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

1263376-28-8

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

3-bromo-2-iodo-5-methylaniline

InChI

InChI=1S/C7H7BrIN/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3

InChI Key

VOZOVIFHGBMWLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)N

Origin of Product

United States

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